
2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are often used in the production of perfumes and flavorings. This particular compound features an ethoxycarbonyl group and a phenoxymethyl group attached to a butanoate backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate typically involves esterification reactions. One common method is the reaction of 2-(phenoxymethyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Substitution: Nucleophiles such as halides, under basic conditions.
Major Products Formed
Hydrolysis: 2-(phenoxymethyl)butanoic acid and ethanol.
Reduction: 2-(phenoxymethyl)butanol.
Substitution: Various substituted phenoxymethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of esterases and their mechanisms.
Medicine: Could be explored for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release the active drug.
Industry: Used in the production of fragrances and flavorings due to its ester functional group.
Mecanismo De Acción
The mechanism of action of 2-(Ethoxycarbonyl)-2-(phenoxymethyl)butanoate largely depends on its chemical reactivity. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its potential use as a prodrug.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl butanoate: A simpler ester with a fruity odor, commonly used in flavorings.
Phenylacetic acid esters: Similar structure with a phenyl group instead of a phenoxymethyl group.
Propiedades
Número CAS |
110450-08-3 |
|---|---|
Fórmula molecular |
C14H17O5- |
Peso molecular |
265.28 g/mol |
Nombre IUPAC |
2-ethoxycarbonyl-2-(phenoxymethyl)butanoate |
InChI |
InChI=1S/C14H18O5/c1-3-14(12(15)16,13(17)18-4-2)10-19-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,15,16)/p-1 |
Clave InChI |
ULDAEEDNFQHHKN-UHFFFAOYSA-M |
SMILES canónico |
CCC(COC1=CC=CC=C1)(C(=O)[O-])C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl {4-[(diethylcarbamoyl)amino]phenyl}carbamate](/img/structure/B14319206.png)

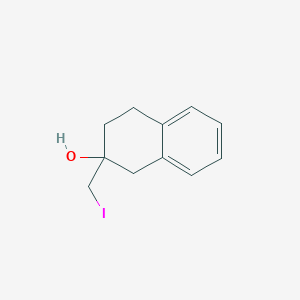
![5-(2-Hydroxyethyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B14319216.png)
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
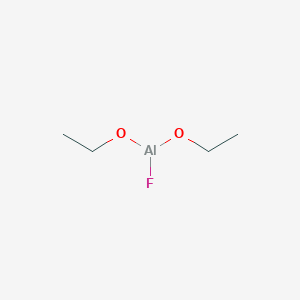
![2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione](/img/structure/B14319235.png)
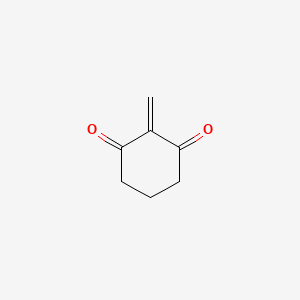
![N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide](/img/structure/B14319240.png)

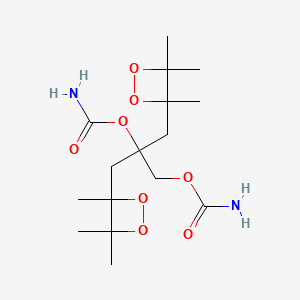
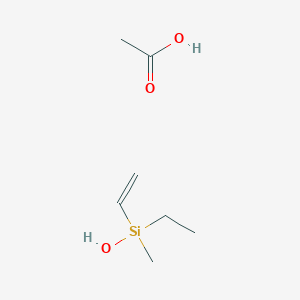
-lambda~5~-arsane](/img/structure/B14319257.png)
![6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane)](/img/structure/B14319267.png)
